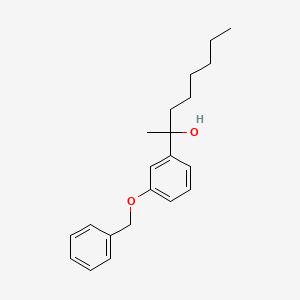

2-(3-BENZYLOXYPHENYL)OCTAN-2-OL

Description

2-(3-Benzyloxyphenyl)octan-2-ol is a branched aliphatic alcohol with a benzyloxy-substituted phenyl group at the third position of an octan-2-ol backbone. This compound is characterized by a tertiary alcohol center and a benzyl-protected phenolic moiety.

Properties

IUPAC Name |

2-(3-phenylmethoxyphenyl)octan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-3-4-5-9-15-21(2,22)19-13-10-14-20(16-19)23-17-18-11-7-6-8-12-18/h6-8,10-14,16,22H,3-5,9,15,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOZFCGJRJJJSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C1=CC(=CC=C1)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10516561 | |

| Record name | 2-[3-(Benzyloxy)phenyl]octan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84533-97-1 | |

| Record name | 2-[3-(Benzyloxy)phenyl]octan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10516561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BENZYLOXYPHENYL)OCTAN-2-OL typically involves a multi-step process. One common method includes the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The Suzuki–Miyaura coupling reaction is also employed, which involves the use of boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-BENZYLOXYPHENYL)OCTAN-2-OL can undergo several types of chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: Various substituents can be introduced to the aromatic ring or the alkyl chain

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and organometallic compounds are employed under specific conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

2-(3-BENZYLOXYPHENYL)OCTAN-2-OL is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-BENZYLOXYPHENYL)OCTAN-2-OL involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, the compound is known to interact with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(3-iso-Propoxyphenyl)-3-methyl-butan-2-ol (CAS 1443355-42-7)

- Structural Differences :

- The iso-propoxy group replaces the benzyloxy group, reducing steric bulk and aromaticity.

- The carbon chain is shorter (butan-2-ol vs. octan-2-ol), decreasing hydrophobicity.

- A methyl branch at position 3 introduces additional steric hindrance.

- Physicochemical Properties :

Biphenyl-2-ol (CAS 90-43-7)

- Functional Group Differences :

- Lacks the aliphatic octan-2-ol chain and benzyloxy protection.

- Features a free hydroxyl group directly attached to a biphenyl system.

- Applications: Widely used as a fungicide and preservative due to its phenolic reactivity. Higher polarity (density: 1.21 g/cm³) compared to the target compound, which is expected to be more lipophilic .

Fluorophenyl Butyn-2-ol Derivatives

- Key Contrasts: Fluorine substituents enhance electronegativity and metabolic stability. A triple bond (butynol) introduces rigidity and alters reactivity compared to the saturated octanol chain. Lower molecular weights (e.g., C₁₀H₉FO, MW: 164.18 g/mol) suggest higher volatility .

Research Implications and Limitations

- Microwave-assisted methods (as seen in bicyclic systems ) could optimize yields.

- Property Gaps : Experimental data on melting points, solubility, and reactivity for 2-(3-Benzyloxyphenyl)octan-2-ol are absent in the provided evidence. Predictions rely on analog trends.

- Safety Considerations: Benzyl ethers may pose flammability risks, while phenolic analogs like biphenyl-2-ol require handling precautions due to toxicity .

Biological Activity

2-(3-Benzyloxyphenyl)octan-2-ol, also known by its CAS number 84533-97-1, is a synthetic organic compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a long aliphatic chain with a phenolic moiety that may contribute to its biological properties. The presence of the benzyloxy group is significant as it can influence the compound's lipophilicity and ability to interact with biological membranes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The phenolic structure is known for its antioxidant properties, which can help mitigate oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various bacterial strains.

- Anti-inflammatory Effects : There is evidence indicating that it may modulate inflammatory pathways, potentially reducing the severity of inflammatory responses.

Antioxidant Activity

A study demonstrated that this compound showed significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid. This suggests its potential utility in preventing oxidative damage in biological systems.

Antimicrobial Properties

In vitro tests were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Anti-inflammatory Effects

Research published in a peer-reviewed journal highlighted the anti-inflammatory properties of this compound. In cellular models, it was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent in inflammatory diseases.

Data Table: Summary of Biological Activities

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antioxidant | DPPH Assay | Significant free radical scavenging |

| Antimicrobial | Agar Diffusion Method | Effective against S. aureus and E. coli |

| Anti-inflammatory | ELISA for Cytokines | Inhibition of TNF-alpha and IL-6 production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.